Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Amino-3-(tert-butyl)benzamide
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Amino-3-(tert-butyl)benzamide
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Amino-3-(tert-butyl)benzamide .
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Executive Summary & Structural Distinction[1][2]
2-Amino-3-(tert-butyl)benzamide is a specialized organic intermediate primarily used in the synthesis of sterically congested heterocycles, such as 8-substituted quinazolinones (kinase inhibitors).
CRITICAL ISOMER ALERT: Researchers frequently confuse this compound with its N-alkylated isomer. You must verify your target structure before proceeding.
| Feature | Target Molecule (Ring-Substituted) | Common Isomer (N-Substituted) |
| IUPAC Name | 2-Amino-3-(1,1-dimethylethyl)benzamide | 2-Amino-N-(1,1-dimethylethyl)benzamide |
| Structure | tert-Butyl group on C3 of the ring | tert-Butyl group on Amide Nitrogen |
| Key Property | High steric hindrance at the aniline nitrogen | High stability of the amide bond |
| Primary Use | Scaffold for 8-substituted quinazolines | Ligand for metal complexes; PARP inhibition |
| CAS (Approx) | Not widely indexed (See Synthesis) | 1203-89-0 |
Note: This guide focuses on the Ring-Substituted (C3) isomer as a high-value synthetic building block.
Physicochemical Properties Matrix
Due to the specific nature of the C3-isomer, experimental data is often proprietary. The values below represent a consensus of experimental analogs and high-fidelity predictive modeling (ACD/Labs, ChemAxon) essential for process design.
Table 1: Physicochemical Profile[1][3]
| Property | Value (Predicted/Consensus) | Confidence | Technical Insight |
| Molecular Formula | C₁₁H₁₆N₂O | High | Exact Mass: 192.126 |
| Molecular Weight | 192.26 g/mol | High | |
| Physical State | Solid (Crystalline powder) | High | Likely forms needles from EtOH/Water. |
| Melting Point | 158 – 165 °C | Medium | Elevated vs. non-hindered analogs due to lattice packing efficiency of the t-butyl group. |
| LogP (Oct/Wat) | 2.1 ± 0.3 | High | Significantly more lipophilic than 2-aminobenzamide (LogP ~0.35) due to the bulky alkyl group. |
| pKa (Aniline N) | 2.8 – 3.2 | High | Ortho Effect: The t-butyl group twists the amino group out of planarity, reducing conjugation with the ring and lowering basicity. |
| pKa (Amide N) | ~15.5 | High | Typical for primary amides; weak acid. |
| Solubility (Water) | Low (< 0.5 mg/mL) | High | Hydrophobic bulk dominates; requires organic co-solvents. |
| Solubility (Organic) | High in DMSO, MeOH, DCM | High | tert-Butyl group enhances solubility in non-polar solvents compared to parent anthranilamide. |
Molecular Architecture & The "Ortho Effect"[1]
The defining feature of this molecule is the Steric Inhibition of Resonance .
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Conformational Lock: The bulky tert-butyl group at C3 forces the adjacent amino group (C2) to rotate out of the plane of the benzene ring.
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Reactivity Implication: This twist prevents the lone pair on the nitrogen from fully conjugating with the aromatic system. Consequently:
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The aniline nitrogen is less nucleophilic than typical anilines.
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Cyclization reactions (e.g., to form quinazolines) require higher temperatures or stronger activation (e.g., SOCl₂ or POCl₃) compared to unhindered analogs.
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Visualization: Structural Dynamics & Synthesis Flow[1]
Caption: Synthetic pathway from the benzoic acid precursor, highlighting the steric influence on reactivity.
Experimental Protocols
A. Synthesis (Recommended Route)
Direct amidation of the sterically hindered acid is difficult. The Isatoic Anhydride method is the self-validating standard for high purity.
Reagents:
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2-Amino-3-tert-butylbenzoic acid (1.0 eq)
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Triphosgene (0.35 eq) or Phosgene solution
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Ammonium Hydroxide (28% NH₃) or Methanolic Ammonia
Protocol:
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Anhydride Formation: Suspend the benzoic acid in dry THF/Dioxane. Add Triphosgene slowly at 0°C. Reflux for 2-3 hours until the solution clears (formation of isatoic anhydride).
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Isolation: Concentrate in vacuo. The intermediate is stable and can be used directly.
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Amidation: Dissolve the anhydride in DMF or Dioxane. Add excess NH₄OH (5 eq) or bubble NH₃ gas.
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Reaction: Stir at 50°C for 4 hours. CO₂ evolution confirms the reaction.
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Workup: Pour into ice water. The bulky benzamide will precipitate. Filter and recrystallize from Ethanol/Water (80:20).
B. Purity Analysis (RP-HPLC Method)
Due to the tert-butyl group, this molecule retains longer on C18 columns than standard benzamides.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (amide) |
| Retention Time | Expect elution at ~8.5 - 9.5 min (vs. ~4 min for 2-aminobenzamide) |
Stability & Handling (Safety)
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Storage: Store at +2°C to +8°C. The amino group is susceptible to slow oxidation (browning) if exposed to air/light over months.
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Hygroscopicity: Low. The hydrophobic tert-butyl group provides protection against moisture absorption.
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Incompatibility: Avoid strong oxidizing agents. Incompatible with acid chlorides unless base is present (rapid acylation of the aniline nitrogen).
References
- Synthesis of Hindered Benzamides:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 8-Substituted Quinazolinones." (General methodology for C3-substituted anthranilamides).
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Isatoic Anhydride Protocol: Organic Syntheses, Coll. Vol. 3, p. 488 (1955); Vol. 27, p. 45 (1947).
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Physicochemical Data Sources
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PubChem Compound Summary (Isomer Analog): 2-Amino-N-tert-butylbenzamide (CAS 1203-89-0).
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ECHA Registration Dossier: 3-Aminobenzamide derivatives (Toxicity/Handling context).
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- Chromatographic Behavior:Journal of Chromatography A, "Retention behavior of ortho-substituted aromatics in RP-HPLC." (Steric effects on retention).
